![molecular formula C16H19NO4 B495140 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 331987-27-0](/img/structure/B495140.png)
2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid” is a complex organic molecule. It has a molecular formula of C16H19NO4 . The molecule consists of a cyclohexane ring, which is a six-membered ring of carbon atoms, attached to a carboxylic acid group (COOH). Additionally, it has an acetylphenyl carbamoyl group attached to it .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
- The compound 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid is related to various cyclic imide and open-chain amide carboxylic acid derivatives. These derivatives, including similar compounds like rac-2-[(4-chlorophenyl)carbamoyl]-cis-cyclohexane-1-carboxylic acid, have been studied for their crystal structures and hydrogen-bonding patterns, which are crucial in understanding their chemical properties and potential applications (Smith & Wermuth, 2012).
Role in Anaerobic Decomposition
- Cyclohexane carboxylic acid derivatives, similar to 2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid, have been identified as intermediates in the anaerobic decomposition of benzoic acid during methane fermentation. These intermediates are crucial in understanding the biodegradation processes of complex organic compounds (Keith et al., 1978; Keith et al., 1952).
Pharmacological Properties
- Certain derivatives of cyclohexane carboxylic acids have shown varied pharmacological properties, including antispasmodic activity. While this specific compound was not directly studied, related compounds provide a basis for investigating potential pharmacological applications (Veer & Oud, 2010).
Synthetic Applications
- Cyclohexene carboxylic acid derivatives, similar to the target compound, have been synthesized and used in various chemical transformations. These include iodination and epoxidation, showcasing their utility as building blocks in organic synthesis (Gómez-Sánchez & Marco-Contelles, 2005).
Supramolecular Architectures
- Cyclohexane carboxylic acid derivatives can form complex supramolecular structures with various organic bases. This aspect is crucial for developing new materials and understanding molecular interactions (Shan, Bond & Jones, 2003).
Protective Groups in Synthesis
- Carboxylic acid derivatives, similar to the compound , have been used as photoremovable protecting groups in synthetic chemistry. This application is significant for creating 'caged compounds' used in biochemistry and organic synthesis (Zabadal et al., 2001).
Gel and Fiber Formation
- Some cyclohexane carboxylic acid derivatives have exhibited the ability to form gels and fibers in certain solvents, showing potential for material science applications (Enozawa, Honna & Iyoda, 2007).
Eigenschaften
IUPAC Name |
2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPFDTLCMOBABK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

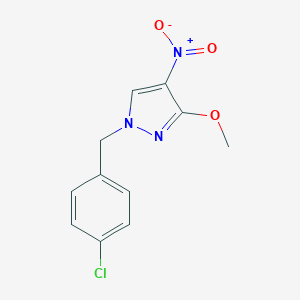
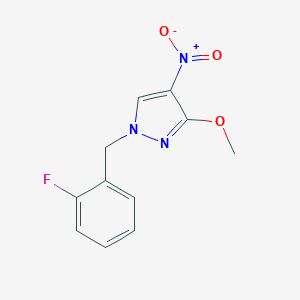
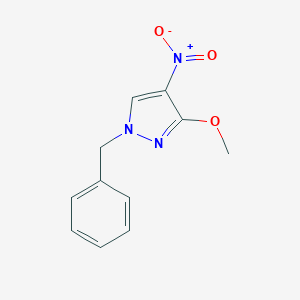
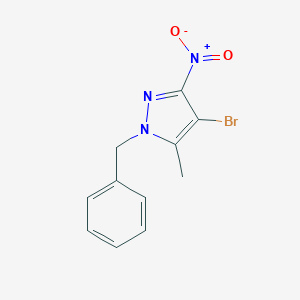
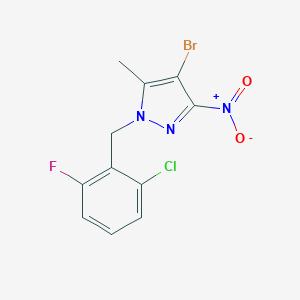
![1-[(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B495068.png)
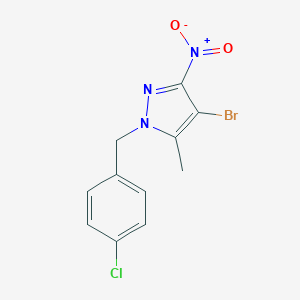
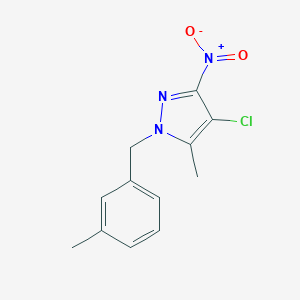
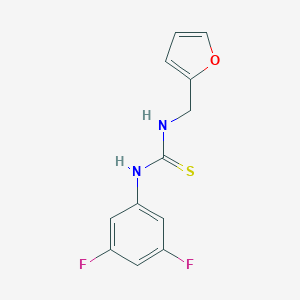
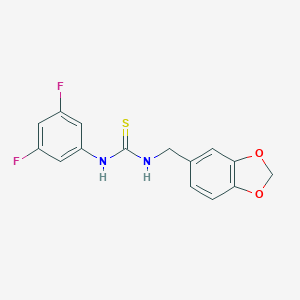
![2-(acetylamino)-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B495076.png)
![{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B495077.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-1H-benzoimidazole](/img/structure/B495080.png)
![6-methyl-2-[2-(4-propan-2-yloxyphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495081.png)